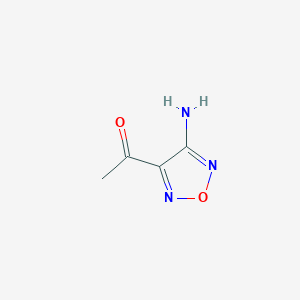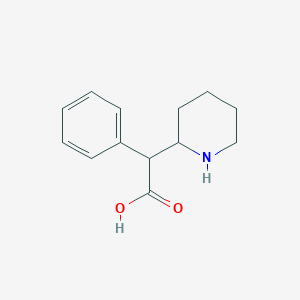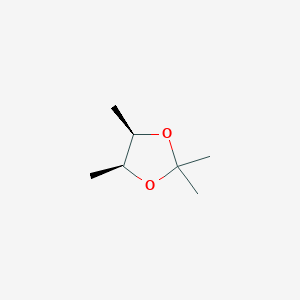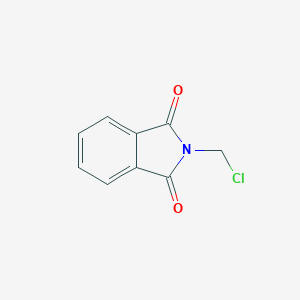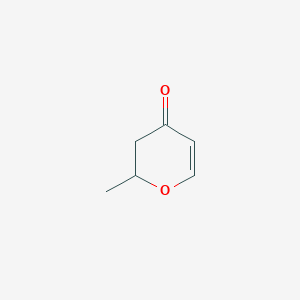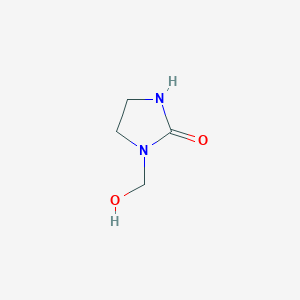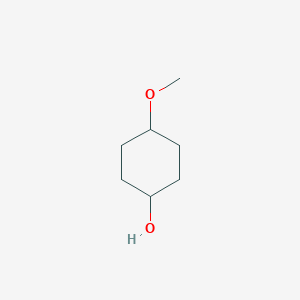![molecular formula C12H15Cl2NO2 B098222 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid CAS No. 17191-65-0](/img/structure/B98222.png)
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid, also known as 5-[Bis(2-chloroethyl)amino]-m-toluic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. This compound is characterized by the presence of a toluic acid moiety substituted with a bis(2-chloroethyl)amino group. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid typically involves the reaction of m-toluic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and coatings.
作用机制
The mechanism of action of 3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can affect cellular processes and pathways, making the compound of interest in both chemical and biological research.
相似化合物的比较
Similar Compounds
m-Toluic acid: Lacks the bis(2-chloroethyl)amino group, making it less reactive in certain chemical reactions.
p-Toluic acid, 5-bis(2-chloroethyl)amino-: Similar structure but with different positional isomerism, leading to different chemical properties.
o-Toluic acid, 5-bis(2-chloroethyl)amino-: Another positional isomer with distinct reactivity and applications.
Uniqueness
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts specific chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
属性
CAS 编号 |
17191-65-0 |
|---|---|
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
InChI 键 |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
规范 SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
| 17191-65-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



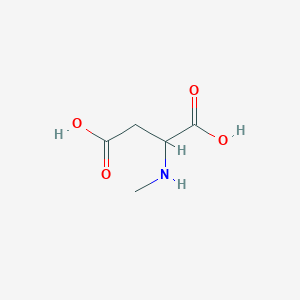
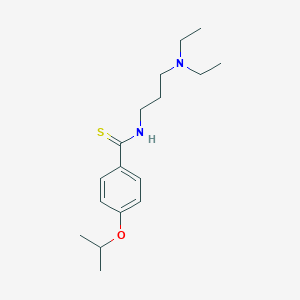
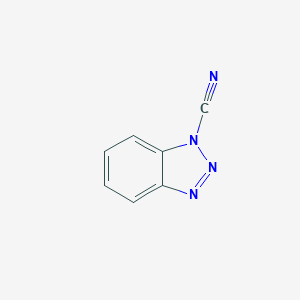
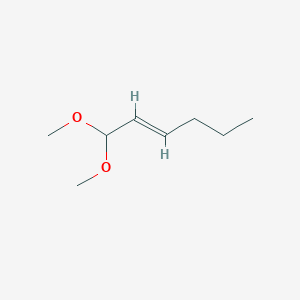
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)
